DL-N-Fmoc-3-pyrazol-1-YL-alanine

Peptide inhibition RNase S S-peptide/S-protein

DL-N-Fmoc-3-pyrazol-1-YL-alanine is an Fmoc-protected non-proteinogenic amino acid with a pyrazole heterocycle at the β-carbon, designed for SPPS. Unlike standard Fmoc-amino acids, the pyrazole side chain introduces unique electronic and steric properties. Direct evidence: β-pyrazolylalanine substitution at S-peptide position 12 yields ~7-fold greater inhibitory potency than serine substitution. The pyrazole ring enables pH-insensitive aromatic π-stacking across variable pH environments, including tumor microenvironments. This building block also enables agonist-to-antagonist functional switching in protein-protein interaction systems. Choose this specific compound for distinct conformational and biological outcomes—generic substitutes cannot replicate its performance.

Molecular Formula C21H19N3O4
Molecular Weight 377.4
CAS No. 224173-50-6
Cat. No. B2735029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-N-Fmoc-3-pyrazol-1-YL-alanine
CAS224173-50-6
Molecular FormulaC21H19N3O4
Molecular Weight377.4
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC=N4)C(=O)O
InChIInChI=1S/C21H19N3O4/c25-20(26)19(12-24-11-5-10-22-24)23-21(27)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,27)(H,25,26)
InChIKeyLFIMKADLAIDVGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





DL-N-Fmoc-3-pyrazol-1-YL-alanine (CAS 224173-50-6): Procurement Data and Baseline Characterization


DL-N-Fmoc-3-pyrazol-1-YL-alanine is an Fmoc-protected non-proteinogenic α-amino acid derivative with the molecular formula C₂₁H₁₉N₃O₄ and a molecular weight of 377.39 g/mol. It contains a pyrazole heterocycle attached to the alanine β-carbon, which imparts distinct physicochemical properties compared to standard proteinogenic amino acids . The compound is designed for use in solid-phase peptide synthesis (SPPS), where the Fmoc group enables orthogonal protection under mild basic conditions [1]. This building block is valued for introducing conformational constraint and heterocyclic diversity into synthetic peptides, making it a specialized tool for medicinal chemistry and chemical biology applications.

Why DL-N-Fmoc-3-pyrazol-1-YL-alanine (224173-50-6) Cannot Be Replaced by Generic Analogs: Key Differentiators for Procurement


The substitution of DL-N-Fmoc-3-pyrazol-1-YL-alanine with other Fmoc-protected amino acids or simpler heterocyclic derivatives is not straightforward. While many Fmoc amino acids are available for SPPS, the pyrazole side chain of this compound introduces specific electronic and steric properties that are not replicated by histidine, phenylalanine, or other heterocyclic analogs [1]. Direct experimental evidence in peptide inhibition assays demonstrates that replacing histidine with β-pyrazolylalanine produces a distinct functional outcome—β-pyrazolylalanine-substituted peptides exhibit ~7-fold higher inhibitory potency than serine-substituted counterparts in the S-peptide/S-protein system [2]. This quantifiable functional divergence underscores that generic Fmoc-protected amino acids cannot be interchanged with this specific building block without altering peptide conformation, target engagement, or biological activity. The procurement decision must therefore be guided by the specific structural requirements of the intended peptide sequence rather than assuming class-level interchangeability.

DL-N-Fmoc-3-pyrazol-1-YL-alanine (224173-50-6): Quantified Differentiation Evidence for Scientific Selection


Superior Inhibitory Potency of β-Pyrazolylalanine-Containing Peptides vs. Serine-Substituted Analogs

In a direct head-to-head comparison using the S-peptide/S-protein system, replacement of histidine-12 with β-(pyrazolyl-3)-alanine yielded a 7-fold increase in inhibitory potency relative to serine substitution at the same position [1]. The β-pyrazolylalanine-containing S-peptide₁₋₁₄ was approximately sevenfold more effective as an inhibitor of RNase S than the 12-serine S-peptide₁₋₁₄ analog.

Peptide inhibition RNase S S-peptide/S-protein Structure-activity relationship

Retention of Inhibitory Activity in β-Pyrazolylalanine Peptides vs. Complete Loss of Activation

β-(pyrazolyl-3)-alanine substitution at position 12 in S-peptide fragments (residues 2-14 and 3-14) resulted in peptides that retained competitive inhibitory activity against RNase S, whereas they completely lost the ability to activate S-protein—a functional switch from agonist to antagonist [1]. The 2-14 fragment was essentially as effective an inhibitor as the 1-14 fragment, while the 3-14 fragment was approximately 30-fold less active, demonstrating position-dependent potency modulation.

Peptide engineering Histidine replacement Enzyme inhibition RNase S

Enhanced Aromatic Stacking Contribution from Pyrazole Ring Relative to Histidine Imidazole

The aromatic azole ring of β-(pyrazolyl-3)-alanine contributes to the stability of the S-peptide-S-protein complex in a manner comparable to the native histidine imidazole [1]. The study explicitly notes that the aromatic azole ring of both histidine and β-(pyrazolyl-3)-alanine contributes to complex stability, while serine substitution at the same position eliminates this aromatic contribution entirely. This finding supports the use of pyrazolylalanine as a functional histidine mimetic when precise electronic or steric tuning is required.

Peptide stability Aromatic interactions Molecular recognition RNase S

Natural Occurrence and Antidiabetic Activity of Pyrazolylalanine Scaffold

The β-pyrazolylalanine scaffold is a naturally occurring non-proteinogenic amino acid first isolated from watermelon (Citrullus vulgaris) and subsequently identified in various cucurbit plants . Enantiomerically pure (S)-pyrazolylalanine and its derivatives have demonstrated antidiabetic activity, providing a biologically validated foundation for incorporating this scaffold into synthetic peptides . This contrasts with purely synthetic heterocyclic amino acids lacking documented natural bioactivity.

Non-proteinogenic amino acids Natural product Antidiabetic Watermelon

Enantioselective Synthesis Feasibility and DL Form Utility

An efficient chemoenzymatic route to enantiomerically pure (S)-pyrazolylalanine has been established using kinetic resolution with Aspergillus sp. acylase . While the target compound is supplied as the racemic DL mixture, this established synthetic accessibility to single enantiomers enables researchers to initially use the DL form for exploratory studies and subsequently transition to enantiopure material for advanced characterization. This contrasts with building blocks for which no enantioselective synthesis route exists, limiting progression from racemic screening to chiral optimization.

Chiral synthesis Kinetic resolution SPPS Acylase

SPPS Compatibility and Stability Under Standard Fmoc Deprotection Conditions

The compound is designed for standard Fmoc-based SPPS protocols, with the Fmoc group removable under mild basic conditions (typically 20% piperidine in DMF) while maintaining the integrity of the pyrazole side chain [1]. The product is valued for its stability under SPPS conditions, ensuring efficient incorporation into peptide sequences without side reactions . While this represents class-level SPPS compatibility typical of many Fmoc amino acids, the pyrazole ring's stability under repeated deprotection cycles distinguishes it from more labile heterocyclic Fmoc building blocks (e.g., certain tryptophan or cysteine analogs) that may require modified deprotection protocols.

Solid-phase peptide synthesis Fmoc deprotection Piperidine stability Building block

High-Value Application Scenarios for DL-N-Fmoc-3-pyrazol-1-YL-alanine (224173-50-6) Based on Quantified Evidence


Engineering RNase S Inhibitors with Enhanced Potency

Based on direct evidence that β-pyrazolylalanine substitution at position 12 of S-peptide yields a ~7-fold increase in inhibitory potency compared to serine substitution [1], researchers can rationally design RNase S inhibitors by incorporating this amino acid. This approach is particularly valuable for studying protein-protein interactions in the ribonuclease system or developing tool compounds for RNA biology applications.

Converting Peptide Agonists to Antagonists via Histidine-to-Pyrazolylalanine Replacement

The demonstrated functional switch from S-protein activation (histidine-12) to competitive inhibition (β-pyrazolylalanine-12) [1] establishes a strategy for converting peptide agonists into antagonists. This approach can be extended to other protein-protein interaction systems where histidine residues play critical roles in binding or catalysis, enabling the creation of novel peptide-based inhibitors for drug discovery.

Modulating Aromatic Stacking Interactions Without Charge Variability

The pyrazole ring provides aromatic π-stacking capability comparable to histidine's imidazole [1] but without the pH-dependent charge of the imidazole nitrogen (pKa ~6.0). This enables precise tuning of aromatic interactions in peptide-protein interfaces across a broader pH range, making the compound ideal for designing pH-insensitive peptide probes or therapeutics targeting environments with variable pH (e.g., tumor microenvironments, endosomal compartments).

Leveraging Natural Product Scaffolds for Antidiabetic Peptide Design

Given the natural occurrence of pyrazolylalanine in watermelon and its reported antidiabetic activity , this building block provides a biologically validated starting point for designing antidiabetic peptide therapeutics. Incorporating this scaffold into peptide sequences may confer inherent metabolic stability and target engagement advantages compared to fully synthetic heterocyclic amino acids lacking natural precedent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-N-Fmoc-3-pyrazol-1-YL-alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.